molecular formula C22H27N3O3 B2666179 N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 955531-68-7

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No. B2666179
CAS RN: 955531-68-7
M. Wt: 381.476
InChI Key: JOKFEPKEFXGOFU-UHFFFAOYSA-N
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Description

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

  • Dopamine Agonist Properties : Studies have demonstrated the dopamine-like ability of tetrahydroquinoline derivatives to dilate the renal artery, indicating potential for research into dopamine agonist properties and cardiovascular effects (Jacob et al., 1981).

  • Antibiotic Properties : Tetrahydroquinoline derivatives have shown high biological activity against bacteria and fungi, highlighting their potential as antibiotics (Asolkar et al., 2004).

  • Orexin Receptor Antagonism : Research indicates that selective blockade of orexin receptors can impact sleep-wake modulation, suggesting a role in sleep disorder treatment (Dugovic et al., 2009).

Chemical and Structural Analysis

  • Crystal Structure Analysis : Studies on the crystal structure and Hirshfeld surface analysis of related compounds have provided insights into intermolecular interactions and the stability of tetrahydroquinoline derivatives, which is crucial for designing new molecules with desired properties (Baba et al., 2019).

  • Synthetic Routes : Research has also focused on developing new synthetic routes and methods for tetrahydroquinoline derivatives, which is fundamental for expanding the applications of these compounds in various fields of chemistry and pharmacology (Wenpeng et al., 2014).

properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-3-25-14-6-7-17-15-16(10-11-19(17)25)12-13-23-21(26)22(27)24-18-8-4-5-9-20(18)28-2/h4-5,8-11,15H,3,6-7,12-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKFEPKEFXGOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

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